

Demeton vs. Parathion: A Comparative Analysis of Organophosphate Toxicity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two organophosphate insecticides, **Demeton** and Parathion. Both compounds are potent acetylcholinesterase inhibitors and have been used extensively in agriculture, leading to significant research into their mechanisms of action and lethal dosage levels across various species. This document summarizes key toxicity data, details relevant experimental methodologies, and provides visual representations of the primary signaling pathway and a general experimental workflow for comparative toxicity assessment.

Quantitative Toxicity Data

The acute toxicity of **Demeton** and Parathion is primarily quantified by the median lethal dose (LD50), which is the dose required to kill half the members of a tested population. The following tables summarize the LD50 values for **Demeton** and Parathion across different species and routes of exposure. It is important to note that **Demeton** is a mixture of two isomers, **Demeton**-O and **Demeton**-S, with **Demeton**-S generally exhibiting higher toxicity.[1]



Compound	Species	Oral LD50 (mg/kg)	Dermal LD50 (mg/kg)	Inhalation LC50 (mg/m³)
Demeton	Rat	1.5 - 7.5[1]	8.2 - 14	15 (4 hr)[2]
Mouse	7.85 (LDLo)[1]	-	-	
Rabbit	5 (LDLo)[1]	-	-	_
Dog	-	-	-	_
Human	0.171 (LDLo)[1]	-	-	_
Parathion	Rat	2 - 30[3]	6.8 - 50[3]	84 (4 hr)[3]
Mouse	5 - 25[3]	19[3]	-	
Dog	3 - 5[3]	-	-	_
Human	0.17 - 13 (Lethal Dose)[4][5]	-	-	_
Methyl Parathion	Rat	6 - 50[6]	67[6]	240 (1 hr)[7]
Mouse	14.5 - 19.5[6]	1200[6]	-	
Dog	90[6]	-	-	_
Human	307 - 660 mg (Lethal Dose)[7]	-	-	_

LDLo: Lowest published lethal dose. Data for **Demeton** often refers to the technical mixture of **Demeton**-S and **Demeton**-O. Specific oral LD50 data for **Demeton** in dogs was not readily available in the reviewed literature.

Mechanism of Action: Acetylcholinesterase Inhibition

Both **Demeton** and Parathion exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[8] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these organophosphates lead to an accumulation of ACh, resulting in

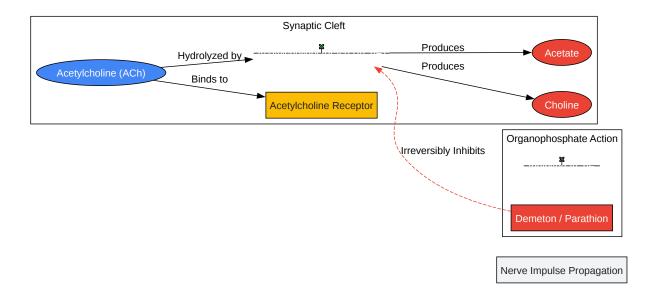




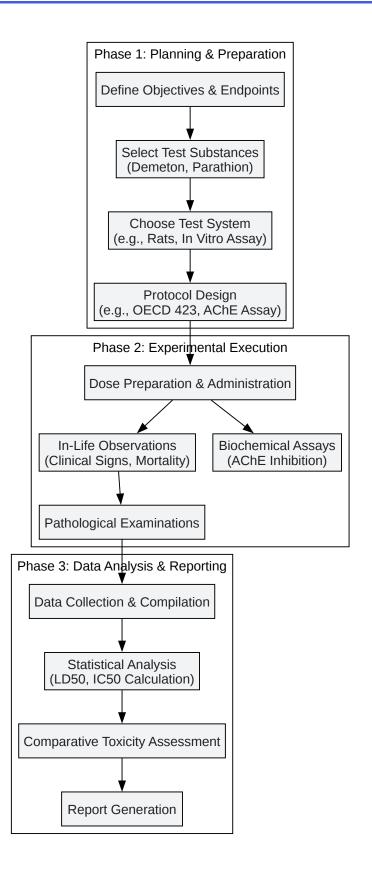


overstimulation of cholinergic receptors and subsequent disruption of nerve function. This overstimulation can lead to a range of symptoms, from muscle tremors and convulsions to paralysis and death due to respiratory failure.[8]









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